molecular formula C8H17NO B3046741 (S)-2-Isobutylmorpholine CAS No. 1286768-90-8

(S)-2-Isobutylmorpholine

Cat. No.: B3046741
CAS No.: 1286768-90-8
M. Wt: 143.23 g/mol
InChI Key: HNDXEVBVCNVVOW-QMMMGPOBSA-N
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Description

(S)-2-Isobutylmorpholine is a chiral morpholine derivative with a unique isobutyl side chain. This compound is of interest due to its potential applications in various fields, including organic synthesis, pharmaceuticals, and materials science. The presence of the chiral center in the morpholine ring makes it an important compound for enantioselective synthesis and chiral resolution processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Isobutylmorpholine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-1-butanol and formaldehyde.

    Cyclization Reaction: The (S)-2-amino-1-butanol undergoes a cyclization reaction with formaldehyde under acidic conditions to form the morpholine ring.

    Isobutylation: The resulting morpholine is then subjected to an alkylation reaction with isobutyl bromide in the presence of a base such as sodium hydride or potassium carbonate to introduce the isobutyl group at the 2-position of the morpholine ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Isobutylmorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydride or potassium carbonate.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Various substituted morpholine derivatives depending on the reagents used.

Scientific Research Applications

(S)-2-Isobutylmorpholine has several scientific research applications, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of (S)-2-Isobutylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For example, in asymmetric catalysis, it acts as a chiral ligand, coordinating with metal centers to facilitate enantioselective reactions. In biological systems, it may interact with cellular components to exert antimicrobial or antiviral effects.

Comparison with Similar Compounds

    ®-2-Isobutylmorpholine: The enantiomer of (S)-2-Isobutylmorpholine, differing in the spatial arrangement of the isobutyl group.

    2-Butylmorpholine: A similar compound with a butyl group instead of an isobutyl group.

    2-Methylmorpholine: A morpholine derivative with a methyl group at the 2-position.

Comparison:

    Chirality: this compound is unique due to its specific chiral configuration, which can influence its reactivity and interactions in enantioselective processes.

    Functional Group: The presence of the isobutyl group distinguishes it from other morpholine derivatives, potentially affecting its physical and chemical properties.

    Applications: While similar compounds may have overlapping applications, the specific structure of this compound can make it more suitable for certain reactions or processes, particularly those requiring chiral specificity.

Properties

IUPAC Name

(2S)-2-(2-methylpropyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7(2)5-8-6-9-3-4-10-8/h7-9H,3-6H2,1-2H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDXEVBVCNVVOW-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CNCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1CNCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650919
Record name (2S)-2-(2-Methylpropyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286768-90-8
Record name (2S)-2-(2-Methylpropyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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